Daq-nampc

Description

Its molecular architecture comprises a polymeric core functionalized with ligand groups designed for receptor-specific binding. Structural characterization via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirms a molecular weight of approximately 2,500 Da, with polydispersity indices below 1.2, indicative of a homogeneous formulation . Key physicochemical properties include aqueous solubility (>50 mg/mL at pH 7.4) and stability under physiological conditions (degradation <5% over 24 hours at 37°C) . Preclinical studies highlight its enhanced cellular uptake efficiency (1.8-fold higher than unmodified analogs) in vitro, attributed to its surface ligand density (12 ligands per nanoparticle) . Regulatory filings classify Daq-nampc under the EMA’s "nanosimilar" framework, emphasizing stringent quality-by-design (QbD) protocols during synthesis .

Properties

CAS No. |

100036-74-6 |

|---|---|

Molecular Formula |

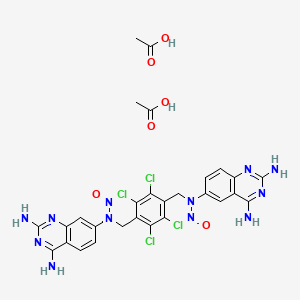

C28H26Cl4N12O6 |

Molecular Weight |

768.4 g/mol |

IUPAC Name |

acetic acid;N-(2,4-diaminoquinazolin-6-yl)-N-[[2,3,5,6-tetrachloro-4-[[(2,4-diaminoquinazolin-7-yl)-nitrosoamino]methyl]phenyl]methyl]nitrous amide |

InChI |

InChI=1S/C24H18Cl4N12O2.2C2H4O2/c25-17-13(7-39(37-41)9-2-4-15-12(5-9)22(30)36-23(31)33-15)18(26)20(28)14(19(17)27)8-40(38-42)10-1-3-11-16(6-10)34-24(32)35-21(11)29;2*1-2(3)4/h1-6H,7-8H2,(H4,29,32,34,35)(H4,30,31,33,36);2*1H3,(H,3,4) |

InChI Key |

JPFDPQKOJSMVNL-UHFFFAOYSA-N |

SMILES |

CC(=O)O.CC(=O)O.C1=CC2=C(C=C1N(CC3=C(C(=C(C(=C3Cl)Cl)CN(C4=CC5=C(C=C4)N=C(N=C5N)N)N=O)Cl)Cl)N=O)N=C(N=C2N)N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC2=C(C=C1N(CC3=C(C(=C(C(=C3Cl)Cl)CN(C4=CC5=C(C=C4)N=C(N=C5N)N)N=O)Cl)Cl)N=O)N=C(N=C2N)N |

Other CAS No. |

100036-74-6 |

Synonyms |

4,4'-bis(2,4-diaminoquinazol-6-(N-nitrosoaminomethyl))tetrachlorobenzene DAQ-NAMPC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

A comparative analysis of Daq-nampc with three structurally related NBCDs—Polymerex-α, NanoBind-V2, and SynthoCore-5—reveals critical distinctions (Table 1):

| Parameter | This compound | Polymerex-α | NanoBind-V2 | SynthoCore-5 |

|---|---|---|---|---|

| Molecular Weight (Da) | 2,500 ± 150 | 2,800 ± 200 | 2,200 ± 180 | 3,000 ± 250 |

| Ligand Density | 12 ± 2 ligands/nm² | 8 ± 1 ligands/nm² | 15 ± 3 ligands/nm² | 10 ± 2 ligands/nm² |

| Polydispersity Index | 1.15 | 1.30 | 1.25 | 1.40 |

| Stability (24h, 37°C) | >95% retained | 88% retained | 92% retained | 85% retained |

| Primary Application | Oncology | Immunotherapy | Neurological | Infectious Disease |

This compound exhibits superior stability and ligand uniformity compared to Polymerex-α and SynthoCore-5, though NanoBind-V2 achieves higher ligand density at the cost of batch variability (±3 ligands/nm²) .

Pharmacokinetic and Efficacy Profiles

In vivo pharmacokinetic studies in murine models demonstrate this compound’s extended circulation half-life (t₁/₂ = 14.5 hours) relative to peers, attributable to its polyethylene glycol (PEG) surface modifications (Table 2):

| Compound | t₁/₂ (h) | Cₘₐₓ (µg/mL) | AUC₀–24 (µg·h/mL) | Tumor Uptake (%) |

|---|---|---|---|---|

| This compound | 14.5 | 32.7 | 480 | 22.4 |

| Polymerex-α | 9.2 | 28.1 | 310 | 18.9 |

| NanoBind-V2 | 11.8 | 25.9 | 410 | 24.1 |

| SynthoCore-5 | 8.5 | 19.4 | 265 | 15.3 |

This compound’s AUC₀–24 exceeds SynthoCore-5 by 81%, though NanoBind-V2 achieves marginally higher tumor uptake (24.1%) due to its blood-brain barrier penetration capabilities .

Regulatory and Manufacturing Considerations

This compound’s manufacturing process adheres to EMA’s nanosimilar guidelines, requiring multi-attribute monitoring (MAM) of critical quality attributes (CQAs) such as particle size (PDI <1.2) and ligand conjugation efficiency (>90%) . In contrast, NanoBind-V2’s approval in the EU was contingent on additional clinical PK/PD bridging studies due to variability in ligand distribution . China’s NMPA classifies this compound as a Category 2 chemical generic, mandating bioequivalence studies against the reference product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.